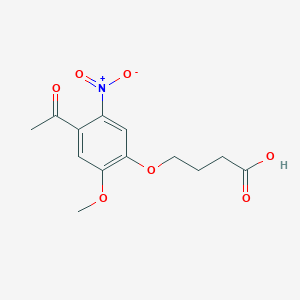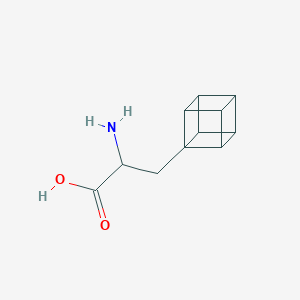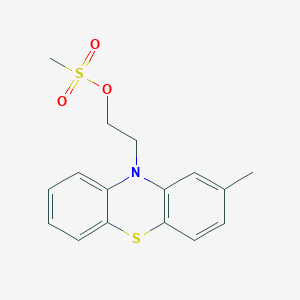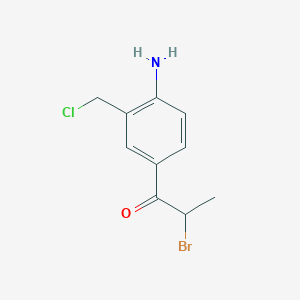![molecular formula C13H15ClN2O B14056920 (4-Methoxy-[1,1'-biphenyl]-3-yl)hydrazine hydrochloride CAS No. 149853-76-9](/img/structure/B14056920.png)
(4-Methoxy-[1,1'-biphenyl]-3-yl)hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazine, (4-methoxy[1,1’-biphenyl]-3-yl)-, hydrochloride (1:1) is a chemical compound with the molecular formula C13H14ClN. It is a derivative of hydrazine, where the hydrazine moiety is attached to a biphenyl structure substituted with a methoxy group. This compound is often used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, (4-methoxy[1,1’-biphenyl]-3-yl)-, hydrochloride typically involves the reaction of 4-methoxyaniline with hydrochloric acid and sodium nitrite to form a diazonium salt. This intermediate is then reduced using tin(II) chloride in the presence of hydrochloric acid to yield the desired hydrazine derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature and pH to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazine, (4-methoxy[1,1’-biphenyl]-3-yl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include azo compounds, amines, and substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
Hydrazine, (4-methoxy[1,1’-biphenyl]-3-yl)-, hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to form various derivatives.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pharmaceuticals, and other chemical products
Mecanismo De Acción
The mechanism by which Hydrazine, (4-methoxy[1,1’-biphenyl]-3-yl)-, hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The biphenyl structure allows for interactions with hydrophobic pockets in proteins, enhancing its binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxyphenylhydrazine hydrochloride
- Phenylhydrazine hydrochloride
- 4-Hydrazinobiphenyl hydrochloride
Uniqueness
Hydrazine, (4-methoxy[1,1’-biphenyl]-3-yl)-, hydrochloride is unique due to its specific substitution pattern on the biphenyl structure, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity compared to other hydrazine derivatives .
Propiedades
Número CAS |
149853-76-9 |
|---|---|
Fórmula molecular |
C13H15ClN2O |
Peso molecular |
250.72 g/mol |
Nombre IUPAC |
(2-methoxy-5-phenylphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C13H14N2O.ClH/c1-16-13-8-7-11(9-12(13)15-14)10-5-3-2-4-6-10;/h2-9,15H,14H2,1H3;1H |
Clave InChI |
JKOWBWSGMMKFJG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=CC=CC=C2)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(6S,8R)-6-(5-bromopyridin-2-yl)-8-methyl-7-(2,2,2-trifluoroethyl)-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]isoquinoline](/img/structure/B14056879.png)



![[2,2'-Bifuran]-5,5'-diyldimethanol](/img/structure/B14056892.png)




